2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide

Catalog No.
S13877945
CAS No.
M.F
C20H18N2O2S
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamid...

Product Name

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide

IUPAC Name

N-[4-(4-methylphenoxy)phenyl]-2-methylsulfanylpyridine-3-carboxamide

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H18N2O2S/c1-14-5-9-16(10-6-14)24-17-11-7-15(8-12-17)22-19(23)18-4-3-13-21-20(18)25-2/h3-13H,1-2H3,(H,22,23)

InChI Key

QHJKJAHHDVREOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)SC

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide is an organic compound classified within the nicotinamide family. It features a distinct structure characterized by a methylthio group, a p-tolyloxy group, and a phenyl group attached to the nicotinamide core. This unique combination of functional groups contributes to its potential biological activities and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Catalysts such as palladium on carbon or sodium borohydride are typically used.
  • Substitution: Electrophilic substitution often requires Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine derivative.

Research indicates that 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide exhibits various biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, including nicotinamide adenine dinucleotide-dependent enzymes, which could influence cellular metabolism and signaling pathways .

The synthesis of 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide typically involves several steps:

  • Preparation of 4-(p-tolyloxy)phenylamine: This serves as a precursor.
  • Reaction with Nicotinic Acid Derivatives: The prepared amine is reacted with nicotinic acid derivatives under controlled conditions. Common solvents include dichloromethane or ethanol, often utilizing catalysts like triethylamine or pyridine.

In industrial settings, the synthesis may be scaled up using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high yields and purity .

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is evaluated for its potential therapeutic applications in treating various diseases.
  • Industry: It is utilized in developing new materials and as an intermediate in pharmaceutical production .

The mechanism of action for 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide involves its interaction with specific enzymes or receptors, leading to biological effects such as inhibition of certain metabolic pathways. Ongoing studies aim to elucidate these interactions further, focusing on how they may contribute to the compound's observed biological activities .

Several compounds share structural similarities with 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide. These include:

  • Methyl 2-(p-tolyloxy)-5-chlorobenzoate
  • 2-(p-Tolyloxy)-5-chlorobenzoic acid
  • Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate

Uniqueness

What sets 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide apart is its specific combination of functional groups that confer distinct chemical reactivity and biological properties not found in the similar compounds listed above. This uniqueness enhances its potential as a candidate for further research in medicinal chemistry and related fields .

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

350.10889899 g/mol

Monoisotopic Mass

350.10889899 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types